![molecular formula C15H16O6 B1219712 Dihydromikanolide CAS No. 23758-04-5](/img/structure/B1219712.png)
Dihydromikanolide
Overview
Description
Dihydromikanolide is a natural organic compound belonging to the class of sesquiterpene lactonesThis compound is known for its distinctive sweet aroma and is often used in the production of fragrances and flavoring agents . Its molecular formula is C15H16O6, and it has a molecular weight of 292.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydromikanolide can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the extraction of the compound from the Mikania micrantha plant. The process includes the following steps:
Extraction: The aerial parts of the plant are harvested and subjected to solvent extraction using ethyl acetate.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Hydrogenation: The isolated compound undergoes hydrogenation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound. Additionally, microbial fermentation using specific strains of microorganisms can be employed to produce this compound in a controlled environment .
Chemical Reactions Analysis
Types of Reactions: Dihydromikanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products:
Scientific Research Applications
Pharmacological Properties
1.1 Anti-Cancer Activity
Dihydromikanolide exhibits notable anti-cancer properties. Research has demonstrated its ability to inhibit the proliferation of various human tumor cell lines. For instance, studies have shown that this compound significantly reduces the viability of prostate cancer cells (DU145) and pancreatic cancer cells (Mia-Paca2) with IC50 values indicating effective inhibition at low concentrations .
Table 1: Inhibitory Concentrations of this compound on Tumor Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
DU145 | 10.0 |
Mia-Paca2 | 12.5 |
HepG2 | 2.57 |
1.2 Anti-Viral Activity
This compound has also been identified as a potential anti-viral agent. It has been shown to inhibit DNA polymerases, which are crucial for viral replication, making it a candidate for treating viral infections . The compound's efficacy against various viruses is under investigation, with preliminary results indicating promising activity against certain viral strains.
1.3 Anti-Parasitic Activity
The anti-parasitic properties of this compound are particularly noteworthy in the context of protozoan infections such as Chagas disease and leishmaniasis. This compound has demonstrated significant inhibitory effects against Trypanosoma cruzi and Leishmania braziliensis, with IC50 values indicating effective concentrations .
Table 2: Inhibitory Concentrations of this compound Against Protozoan Pathogens
Pathogen | IC50 (µg/mL) |
---|---|
Trypanosoma cruzi (epimastigotes) | 2.5 |
Trypanosoma cruzi (trypomastigotes) | 0.3 |
Leishmania braziliensis (promastigotes) | 5.1 |
Case Studies
Case Study 1: Anti-Cancer Efficacy in Vivo
A study investigated the effects of this compound on tumor growth in a mouse model of prostate cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Treatment of Chagas Disease
In an experimental model of Chagas disease, mice treated with this compound exhibited decreased parasitemia and improved survival rates compared to untreated controls. This highlights its potential application in treating parasitic infections effectively .
Mechanism of Action
The mechanism of action of dihydromikanolide involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA polymerase, which is crucial for DNA replication and cell proliferation. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies . Additionally, this compound affects soil microbial communities by altering the abundance of beneficial bacteria and fungi involved in nutrient cycling .
Comparison with Similar Compounds
Dihydromikanolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:
Mikanolide: Another sesquiterpene lactone derived from Mikania micrantha, known for its anti-inflammatory and anti-microbial properties.
Deoxymikanolide: A related compound with similar biological activities but differing in its chemical structure.
2,3-Epoxy-1-hydroxy-4,9-germacradiene-12,815,6-diolide: Another sesquiterpene lactone with phytotoxic properties.
Biological Activity
Dihydromikanolide is a sesquiterpene lactone derived from the Mikania genus, particularly noted for its diverse biological activities. This article explores its pharmacological potential, focusing on its effects against various pathogens, including protozoa and cancer cells.
Chemical Structure and Isolation
This compound can be obtained through the hydrogenation of mikanolide, a compound also found in Mikania extracts. The process allows for high purity levels, often exceeding 92% without extensive chromatographic separation methods .
Antiparasitic Activity
This compound has demonstrated significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In studies, it exhibited the following inhibitory concentrations:
Compound | Epimastigotes IC50 (μg/mL) | Bloodstream Trypomastigotes IC50 (μg/mL) | Amastigotes IC50 (μg/mL) |
---|---|---|---|
This compound | 2.5 | 0.3 | 8.5 |
Mikanolide | 0.7 | 2.1 | 4.5 |
Deoxymikanolide | 0.08 | 1.5 | 6.3 |
These results indicate that this compound is less potent than mikanolide and deoxymikanolide against epimastigotes but shows notable activity against amastigotes .
Antitumor Activity
This compound also exhibits potential as an anti-cancer agent. Research indicates that it can inhibit the proliferation of various human tumor cell lines, including DU145 (prostate cancer) and Mia-Paca2 (pancreatic cancer). The inhibition rates were assessed using colorimetric assays, with results suggesting a significant reduction in cell viability at certain concentrations .
The following table summarizes the inhibitory effects observed:
Cell Line | IC50 (μg/mL) |
---|---|
DU145 | Not specified |
Mia-Paca2 | Not specified |
While specific IC50 values for this compound were not detailed, similar compounds in the Mikania extracts have shown promising anti-proliferative effects .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Polymerases : this compound has been identified as a potential inhibitor of DNA polymerases, which could contribute to its anti-cancer and antiviral properties .
- Immune Modulation : In animal models, treatment with this compound led to increased production of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting an immune-enhancing effect that may help control infections like Chagas disease .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections:
- Chagas Disease Model : In an in vivo study involving mice infected with T. cruzi, this compound treatment resulted in reduced parasitemia and improved survival rates compared to untreated controls .
- Antimicrobial Activity : Isolated from Mikania micrantha, this compound showed broad-spectrum antimicrobial activity against various pathogenic fungi and bacteria, indicating its potential as a source for new antimicrobial agents .
Properties
IUPAC Name |
7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXZMNXWXQCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23758-04-5 | |
Record name | (1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-1a,1b,2a,6a,7,9a,10,10a-Octahydro-7,10a-dimethyl-4H-6,3-methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23758-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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